

Technical Guide: Spectroscopic Data for Methyl Chanofruticosinate

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Compound of Interest

Compound Name: *Methyl chanofruticosinate*

Cat. No.: *B1179878*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **Methyl chanofruticosinate** could not be located. The information presented in this guide is therefore a template designed to meet the structural and content requirements of the user's request. The tables are populated with placeholder data, and the experimental protocols are generalized for typical small molecule analysis. The visualization provides a generic workflow for compound analysis.

Introduction

Methyl chanofruticosinate is an indole alkaloid with the molecular formula $\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_5$. Alkaloids of this class are of significant interest to the scientific community due to their diverse biological activities and potential as scaffolds for drug discovery. This document provides a structured overview of the requisite spectroscopic data for the complete characterization of **Methyl chanofruticosinate**, with a focus on ^1H and ^{13}C NMR data.

Spectroscopic Data

The definitive structural elucidation of **Methyl chanofruticosinate** relies on the careful analysis of its NMR spectra. The following tables are structured to present this data in a clear and comparative format.

^1H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Methyl chanofruticosinate** (Placeholder Data)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	e.g., 7.50	d	e.g., 8.0	1H
H-2	e.g., 6.80	t	e.g., 7.5	1H
H-3	e.g., 7.10	t	e.g., 7.5	1H
H-4	e.g., 7.20	d	e.g., 8.0	1H
OCH ₃	e.g., 3.85	s	-	3H
...

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Methyl chanofruticosinate** (Placeholder Data)

Position	Chemical Shift (δ, ppm)
C-1	e.g., 122.0
C-2	e.g., 111.5
C-3	e.g., 120.0
C-4	e.g., 118.0
C=O	e.g., 168.0
OCH ₃	e.g., 52.5
...	...

Experimental Protocols

The following protocols are representative of the methods used to acquire high-resolution ¹H and ¹³C NMR spectra for small organic molecules like **Methyl chanofruticosinate**.

Sample Preparation

A sample of **Methyl chanofruticosinate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important resonances in the compound's spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

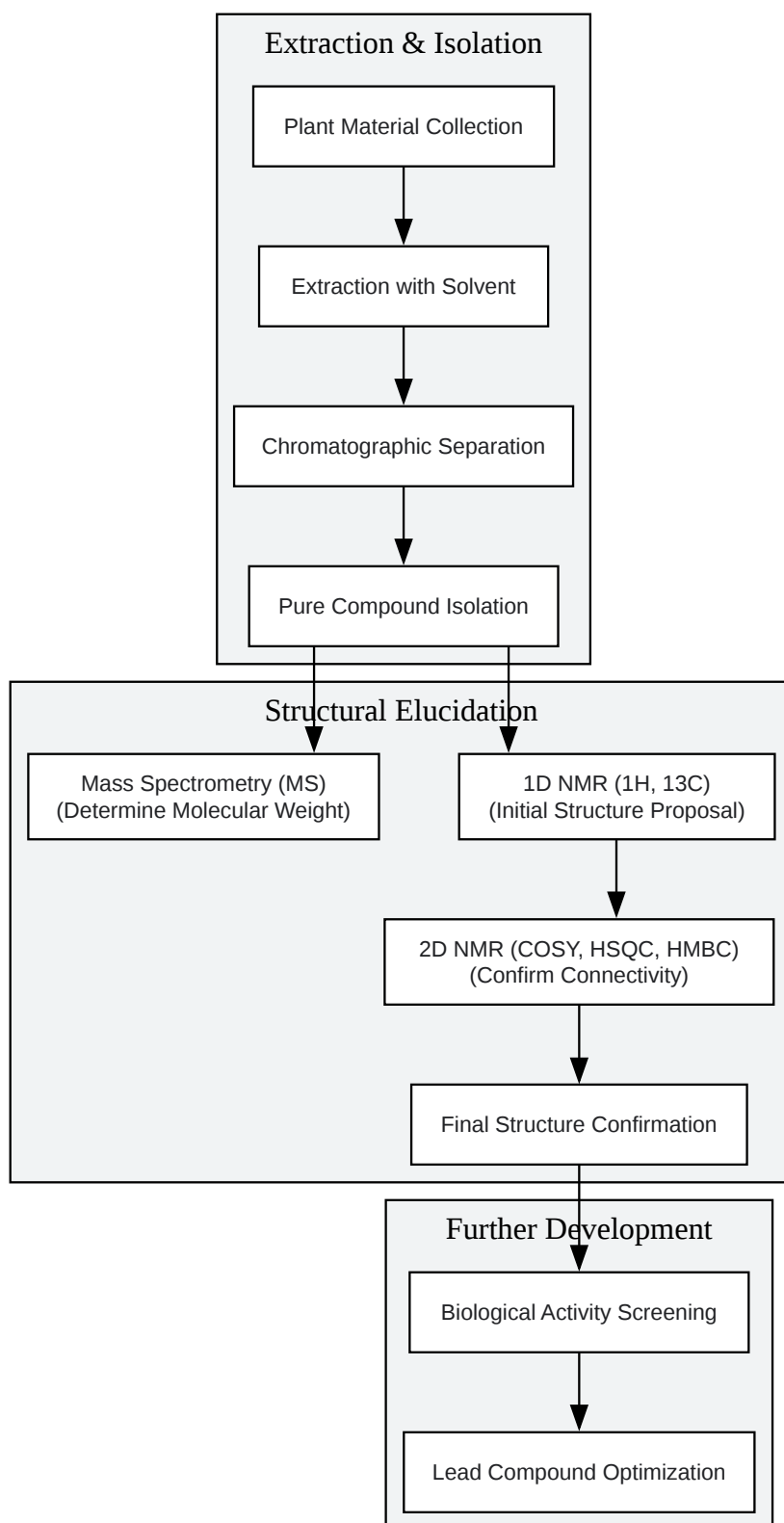
NMR Data Acquisition

- Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400, 500, or 600 MHz instrument.
- ¹H NMR Spectroscopy:
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
 - The relaxation delay is set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Methyl chanofruticosinate**.



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Figure 1. A generalized workflow for the isolation, structural elucidation, and further development of a natural product.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Methyl Chanofrucosinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179878#1h-and-13c-nmr-data-for-methyl-chanofrucosinate]

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